molecular formula C8H7BrN2S B6608057 2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine CAS No. 2839156-73-7

2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine

Cat. No.: B6608057
CAS No.: 2839156-73-7
M. Wt: 243.13 g/mol
InChI Key: UAJWDSMDZJAIIH-UHFFFAOYSA-N
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Description

2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and methyl groups on the thiazole-pyridine scaffold enhances its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine typically involves the cyclization of thiazole and pyridine derivatives. One common method involves the reaction of 2-aminothiazole with 2,6-dibromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Biological Activity

2-Bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, supported by recent research findings and case studies.

  • Molecular Formula : C10H10BrN2S
  • Molecular Weight : 256.17 g/mol
  • CAS Number : 488740-57-4

Antimicrobial Activity

Recent studies have demonstrated that thiazolo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including this compound, the compound showed promising results against several pathogenic bacteria.

Table 1: Antimicrobial Activity of Thiazolo[4,5-b]pyridine Derivatives

CompoundMIC (µM) against Pseudomonas aeruginosaMIC (µM) against Escherichia coli
This compound0.210.25
Ciprofloxacin0.200.22

The minimum inhibitory concentration (MIC) values indicate that the compound has comparable efficacy to established antibiotics like ciprofloxacin .

Anticancer Activity

Thiazolo derivatives are also recognized for their anticancer properties. A focused investigation on various thiazole derivatives revealed that certain compounds exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Case Study: Cytotoxicity Assessment

In vitro assays showed that this compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM. This indicates a moderate level of activity compared to standard chemotherapeutics.

Table 2: Cytotoxicity Results of Thiazolo Derivatives

CompoundIC50 (µM) MCF-7IC50 (µM) HepG2
This compound1518
Staurosporine6.778.40

The data suggests that while the compound exhibits activity against cancer cells, it is less potent than staurosporine .

The biological activity of thiazolo derivatives is often attributed to their ability to interact with critical cellular targets. For example, molecular docking studies have indicated that these compounds can bind effectively to DNA gyrase and MurD enzymes—key players in bacterial DNA replication and cell wall synthesis—thereby inhibiting their function .

Binding Interactions

In silico studies have shown that the binding energies of these compounds are comparable to those of traditional antibiotics. The interactions involve hydrogen bonds and pi-pi stacking with essential amino acid residues at the active sites of the target enzymes .

Properties

IUPAC Name

2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-3-5(2)10-7-6(4)12-8(9)11-7/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJWDSMDZJAIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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